

Chemical structure and IUPAC name of 3,5-Bis(trifluoromethyl)toluene

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)toluene

Cat. No.: B1197328

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An In-Depth Technical Guide to **3,5-Bis(trifluoromethyl)toluene**

Introduction

3,5-Bis(trifluoromethyl)toluene is an organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its chemical structure, featuring a toluene core substituted with two highly electronegative trifluoromethyl (-CF₃) groups, imparts unique properties that are highly sought after in the design of novel therapeutic agents and functional materials. The presence of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for drug development professionals.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3,5-Bis(trifluoromethyl)toluene**.

Chemical Structure and Nomenclature

The structural foundation of **3,5-Bis(trifluoromethyl)toluene** is a benzene ring substituted with a methyl group and two trifluoromethyl groups at the meta positions relative to each other.

IUPAC Name: 1-Methyl-3,5-bis(trifluoromethyl)benzene^[3] Synonyms: 3,5-Di(trifluoromethyl)toluene^[4] CAS Number: 75462-61-2^[3] Molecular Formula: C₉H₆F₆ SMILES: FC(F)(F)C1=CC(=CC(=C1)C)C(F)(F)F^[3]

Caption: Chemical structure of **3,5-Bis(trifluoromethyl)toluene**.

Physicochemical and Safety Data

The key physicochemical and safety data for **3,5-Bis(trifluoromethyl)toluene** are summarized below. This information is essential for handling and utilizing the compound in a research setting.

Property	Value	Reference
Molecular Weight	228.13 g/mol	[3]
Empirical Formula	C ₉ H ₆ F ₆	
Hazard Statements	H302, H315, H319, H335	
Signal Word	Warning	
Hazard Classifications	Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Irritation 2, Specific Target Organ Toxicity Single Exposure 3	
Target Organs	Respiratory system	

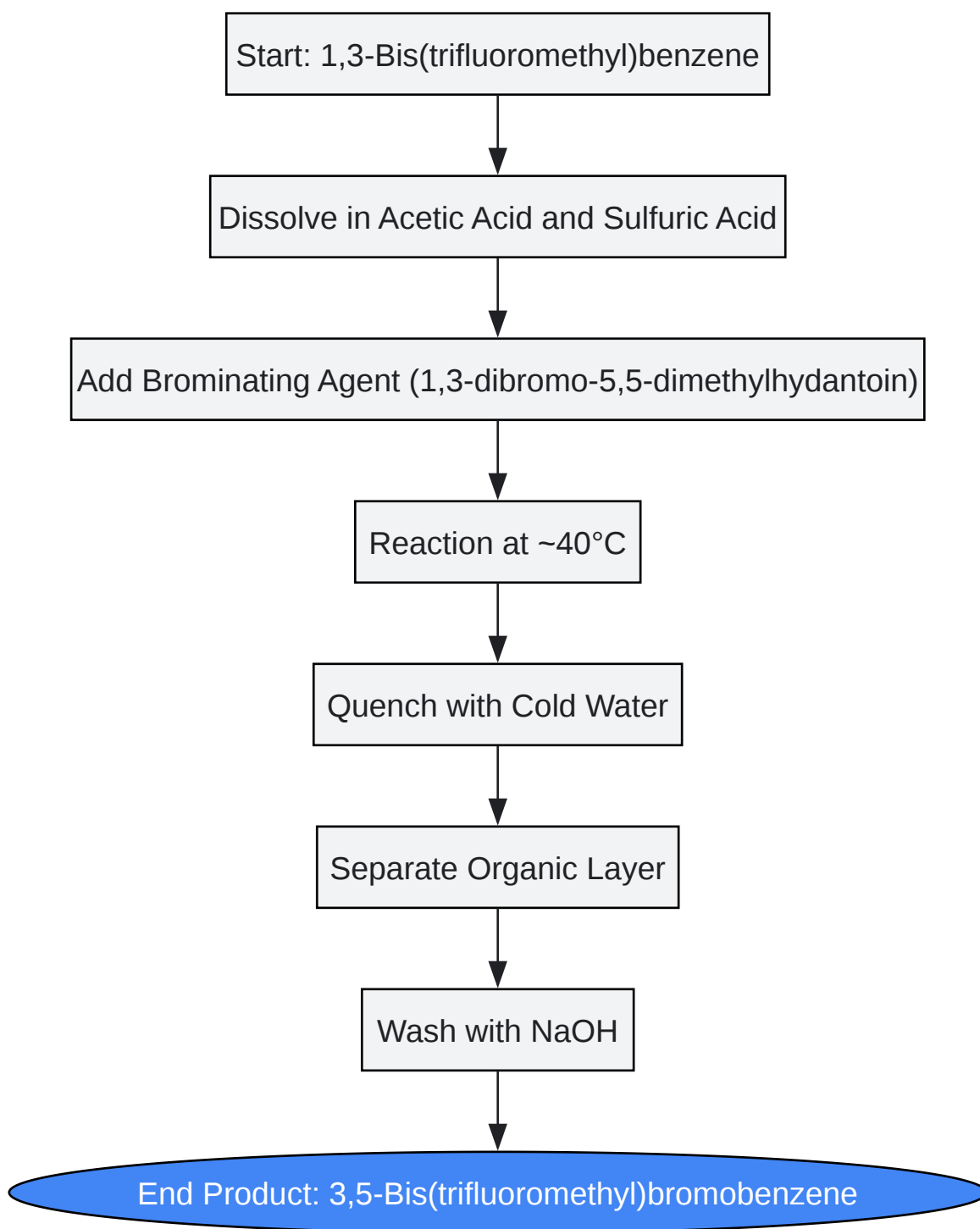
Synthesis and Experimental Protocols

The synthesis of **3,5-Bis(trifluoromethyl)toluene** is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds. A common precursor for molecules with the 3,5-bis(trifluoromethyl)phenyl moiety is 1,3-bis(trifluoromethyl)benzene.[5] A general strategy would involve the introduction of a methyl group onto this precursor.

Below is a representative experimental protocol for a related synthesis, the bromination of 1,3-bis(trifluoromethyl)benzene, which yields 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate that could potentially be converted to **3,5-bis(trifluoromethyl)toluene** via cross-coupling reactions.

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene[6]

- **Reaction Setup:** A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, and an addition funnel.
- **Acid Mixture Preparation:** Glacial acetic acid (22.0 mL) is cooled to 15°C in the flask. Concentrated (96%) sulfuric acid (142 mL) is added in one portion. The mixture is then cooled to 25°C.
- **Addition of Reactant:** 1,3-Bis(trifluoromethyl)benzene (107 g, 500 mmol) is added to the rapidly stirring acid mixture.
- **Bromination:** 1,3-Dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) is added over 2 minutes. An exothermic reaction occurs, raising the internal temperature to approximately 40°C.
- **Work-up:** The reaction mixture is cooled to 2°C and slowly poured into cold water (250 mL). The mixture is stirred vigorously for 10 minutes and allowed to settle.
- **Purification:** The lower organic layer is separated and washed with 5 N NaOH (75 mL) to yield the product.



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